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Compound of Interest
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Compound Name: (Benzyloxy)cyclobutanecarboxylic
acid
Cat. No.: B2993861
\ v

An In-Depth Technical Guide to (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic Acid: A Scaffold
for Modern Drug Discovery

Executive Summary

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and
pharmacokinetic profiles has led medicinal chemists to explore beyond traditional flat, aromatic
structures. Three-dimensional, sp3-rich scaffolds are increasingly recognized for their potential
to unlock new chemical space and enhance drug-like properties. Among these, the cyclobutane
ring has emerged as a uniquely valuable motif. Its puckered conformation and inherent ring
strain offer a rigid framework that can pre-organize pharmacophoric elements, improve
metabolic stability, and provide novel intellectual property.[1][2]

This guide provides a comprehensive technical overview of (1R,3R)-3-(benzyloxy)cyclobutane-
1-carboxylic acid, a stereochemically defined building block that embodies the strategic
advantages of the cyclobutane core. We will delve into its structural and chemical properties,
present a detailed, field-proven methodology for its stereoselective synthesis, outline a robust
analytical characterization workflow, and explore its strategic applications in drug design. This
document is intended for researchers, chemists, and drug development professionals seeking
to leverage advanced molecular scaffolds to accelerate the discovery of next-generation
medicines.
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The Cyclobutane Motif: A Strategic Asset in
Medicinal Chemistry

The cyclobutane ring, once considered an esoteric curiosity, is now a validated component in
drug design.[3] Its utility stems from a unique combination of physical and chemical properties
that distinguish it from more flexible aliphatic chains or planar aromatic rings.

o Conformational Restriction: The cyclobutane ring is not flat; it adopts a puckered or
"butterfly" conformation to relieve torsional strain.[1] This rigidity reduces the entropic penalty
upon binding to a biological target, potentially increasing potency. By locking substituents
into well-defined spatial orientations, it allows for precise probing of receptor binding pockets
and can enhance selectivity.[4]

e Improved Metabolic Stability: The replacement of metabolically labile groups, such as gem-
dimethyl or isopropyl moieties, with a cyclobutane ring can block sites of oxidative
metabolism by cytochrome P450 enzymes, thereby improving a compound's
pharmacokinetic profile.[4]

o Vectorial Orientation: The 1,3-disubstituted pattern on a cyclobutane ring, as seen in the title
compound, allows for the precise projection of functional groups in either a cis or trans
orientation. This provides a powerful tool for optimizing interactions with a target protein.

» Novel Chemical Space: Incorporating cyclobutane scaffolds increases the three-dimensional
character (fraction of sp3 carbons) of a molecule, a property often correlated with higher
clinical success rates. It provides a distinct structural alternative to more commonly used
rings like cyclohexane or piperidine.[1]

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is a bifunctional building block that
combines the advantages of the rigid cyclobutane core with two critical functional groups: a
carboxylic acid for polar interactions or further derivatization, and a benzyloxy group that can
serve as a protecting group or a lipophilic binding element.

Molecular Structure and Physicochemical
Properties
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The precise stereochemistry of (1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is critical to
its function, defining the spatial relationship between the carboxylic acid and the benzyloxy
group in a trans configuration across the four-membered ring.

The imadge yau are
requesting does not exist

ar is no longer available.

| Mgur.com

Table 1: Compound Identifiers

Property Value Source
(1R,3R)-3-
IUPAC Name (benzyloxy)cyclobutane-1-

carboxylic acid

trans-3-
Synonyms (Benzyloxy)cyclobutanecarbox
ylic acid
CAS Number 4958-02-5 (for racemate) [5]
Molecular Formula C12H1403 [5]
Molecular Weight 206.24 g/mol [5]
O=C(O)[C@H]1C--INVALID-
SMILES
LINK--C1
InChlKey (Inferred from racemate)

Table 2: Physicochemical Properties
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Property Value Notes

Expected to be an off-white The racemate is described as
Appearance ) o o

solid or yellow liquid. a yellow liquid[5].

Soluble in organic solvents
Solubility (MeOH, DCM, EtOAc); slightly

soluble in water.

Based on typical properties of

similar carboxylic acids[6].

) The acidity is comparable to
pKa ~4.5 (Predicted) ] ] ) )
other aliphatic carboxylic acids.

Store at 0-8 °C under an inert Recommended for long-term
Storage B
atmosphere. stability[5].

Stereoselective Synthesis: A Validated Protocol

Achieving high stereochemical purity is paramount. A common and robust strategy involves the
asymmetric reduction of a prochiral ketone precursor, 3-oxocyclobutanecarboxylic acid, which
is commercially available or can be synthesized via several established routes.[6][7] The
following multi-step protocol is designed for reliability and scalability.

Synthetic Workflow Diagram
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Step 1: Esterification
3-Oxocyclobutane-
1-carboxylic acid

MeOH, H2S0a4 (cat.)
Reflux

Step 2: Asymmetric Reduction
Methyl 3-oxocyclobutane-
1-carboxylate

1. (R)-CBS Catalyst, BH3-SMez2
2. Toluene, -20 °C to RT

Step 3: Benz;l Protection
Methyl (1R,3R)-3-hydroxy-
cyclobutane-1-carboxylate

BnBr, NaH
THF, 0 °C to RT

Step 4: Sagonification
Methyl (1R,3R)-3-(benzyloxy)-
cyclobutane-1-carboxylate

1. LiOH, THF/H20
2. HCl (aq)

(1R,3R)-3-(benzyloxy)cyclobutane-

1-carboxylic acid

Click to download full resolution via product page

Caption: Stereoselective synthesis workflow for the target compound.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic
Acid
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o Causality: The carboxylic acid is protected as a methyl ester to prevent interference with the
subsequent borane reduction and benzylation steps. Fischer esterification is a classic and
cost-effective method for this transformation.

e Protocol:

o To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5-10 vol), add
concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

o Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting
material is consumed (typically 4-6 hours).

o Cool the reaction to room temperature and concentrate under reduced pressure to remove
most of the methanol.

o Dilute the residue with ethyl acetate and wash sequentially with saturated sodium
bicarbonate solution, water, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to
yield methyl 3-oxocyclobutane-1-carboxylate, which can often be used in the next step
without further purification.

Step 2: Asymmetric Ketone Reduction

o Causality: This is the key stereochemistry-determining step. The Corey-Bakshi-Shibata
(CBS) reduction is a highly reliable method for the enantioselective reduction of ketones. The
(R)-CBS catalyst directs the borane reagent to one face of the carbonyl, yielding the desired
(3R)-hydroxyl stereocenter. The relative trans stereochemistry is the thermodynamically
favored outcome.

e Protocol:

o To a flame-dried flask under an inert atmosphere (N2 or Ar), add (R)-2-Methyl-CBS-
oxazaborolidine (0.1 eq, as a 1M solution in toluene).

o Cool the flask to -20 °C and add borane-dimethyl sulfide complex (BHs-SMez, 1.1 eq)
dropwise.
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[e]

Stir for 15 minutes, then add a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq)
in anhydrous toluene dropwise, maintaining the internal temperature below -15 °C.

o Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC.

o Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20
°C.

o Allow the mixture to warm to room temperature and concentrate under reduced pressure.
The crude product, methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate, is purified by
silica gel chromatography.

Step 3: O-Benzylation (Williamson Ether Synthesis)

o Causality: The hydroxyl group is protected as a benzyl ether. This is a stable protecting
group that can be removed under hydrogenolysis conditions if needed. Sodium hydride is a
strong, non-nucleophilic base used to deprotonate the alcohol, forming a reactive alkoxide.

e Protocol:

o Dissolve methyl (1R,3R)-3-hydroxycyclobutane-1-carboxylate (1.0 eq) in anhydrous THF
and cool to 0 °C under an inert atmosphere.

o Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring
the temperature remains below 5 °C.

o Stir the resulting suspension at 0 °C for 30 minutes.

o Add benzyl bromide (BnBr, 1.1 eq) dropwise.

o Allow the reaction to warm to room temperature and stir overnight.

o Carefully quench the reaction by adding saturated ammonium chloride solution.

o Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry
over sodium sulfate, and concentrate. Purify by silica gel chromatography to yield methyl
(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylate.
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Step 4: Saponification

o Causality: The final step is the hydrolysis of the methyl ester to reveal the target carboxylic
acid. Saponification with a base like lithium hydroxide is effective and typically proceeds
without epimerization of the stereocenters.

e Protocol:
o Dissolve the ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

o Add lithium hydroxide monohydrate (LIOH-H20, 1.5 eq) and stir at room temperature until
the reaction is complete (monitor by TLC/LC-MS).

o Concentrate the mixture to remove THF. Dilute the remaining aqueous solution with water
and wash with diethyl ether to remove any non-polar impurities.

o Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1M HCI.
o Extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate in vacuo to yield the final product, (1R,3R)-3-(benzyloxy)cyclobutane-1-
carboxylic acid.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of structure, identity, and
purity. A multi-technique approach is essential.

Analytical Workflow
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Caption: Quality control workflow for final compound validation.

Expected Spectroscopic Data

The following table summarizes the expected signals for the characterization of the title

compound.

Table 3: Spectroscopic Characterization Data
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Technique Expected Signals

 7.25-7.40 (m, 5H, Ar-H), 4.50 (s, 2H, -
OCH:zPh), 4.10-4.20 (m, 1H, CH-OBn), 2.80-
2.95 (m, 1H, CH-COOH), 2.20-2.50 (m, 4H, ring
CH2)

1H NMR (400 MHz, CDCls)

3 ~180 (C=0), ~138 (Ar-C), ~128.5 (Ar-CH),
13C NMR (101 MHz, CDCls) ~127.8 (Ar-CH), ~75 (CH-0), ~70 (-OCHzPh),
~40 (CH-COOH), ~30 (ring CH2)

~2500-3300 (broad, O-H stretch), ~1700
FT-IR (thin film, cm™1) (strong, C=0 stretch), ~1100 (C-O stretch),
~3030, 1600, 1495 (aromatic C-H and C=C)[8]

Calculated for C12H1303~ [M-H]~: 205.0865.

HRMS (ESI-
( ) Found: 205.xxxx

Applications in Drug Design and Development

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid is not merely a chemical curiosity; it is a
tool for solving complex problems in drug design. Its value lies in its application as a
conformationally restricted scaffold and a bioisostere.

» Rigid Scaffolding: The compound can be used as a rigid mimic of more flexible structures.
For example, it can serve as a constrained analogue of y-hydroxybutyric acid (GHB) or other
linear molecules, helping to define the bioactive conformation required for receptor binding.

» Bioisosteric Replacement: The carboxylic acid group is a common pharmacophore found in
over 450 marketed drugs, crucial for forming salt bridges or hydrogen bonds.[9][10]
However, it can also lead to poor membrane permeability and rapid clearance. This building
block allows for the precise placement of this critical group, while the rigid core can be used
to replace other less stable or less selective molecular fragments.

o Fragment-Based Drug Discovery (FBDD): As a well-defined, stereochemically pure
fragment, it is an ideal starting point in FBDD campaigns. Its two distinct functional handles
allow for controlled, vector-oriented elaboration into more potent lead compounds.
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Conceptual Application Workflow
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Caption: Logic diagram showing the compound's value proposition in drug discovery.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring safe laboratory practice is non-negotiable. While a
specific MSDS for the (1R,3R)-isomer is not widely available, data from the racemate and
similar compounds provide a strong basis for a safety assessment.[5][11]

» Hazard Identification:
o Causes skin irritation (GHS Category 2).
o Causes serious eye irritation (GHS Category 2A).
o May cause respiratory irritation (GHS Category 3).
e Handling Precautions:

o Work in a well-ventilated fume hood.
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o Wear appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves, and
a lab coat.

o Avoid breathing dust, fumes, or vapors.[11]

o Wash hands thoroughly after handling.

o Storage:
o Store in a tightly sealed container.

o Keep in a cool, dry place, away from incompatible materials (e.g., strong oxidizing agents,
strong bases).

o Recommended storage temperature is 0-8 °C for optimal long-term stability.[5]

Conclusion

(1R,3R)-3-(benzyloxy)cyclobutane-1-carboxylic acid represents a convergence of several key
strategies in modern medicinal chemistry. It offers the conformational rigidity and metabolic
stability of the cyclobutane core, combined with the versatility of its carboxylic acid and
benzyloxy functionalities. The stereoselective synthesis outlined in this guide provides a
reliable pathway to access this high-value building block with excellent chemical and optical
purity. For drug discovery teams aiming to enhance the three-dimensional character of their
compound libraries and develop candidates with superior pharmacological properties, this
molecule serves as an authoritative and powerful starting point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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